molecular formula C20H30N4OS B15193816 4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine CAS No. 102688-88-0

4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine

Cat. No.: B15193816
CAS No.: 102688-88-0
M. Wt: 374.5 g/mol
InChI Key: LGWDHNCKURCMJU-UHFFFAOYSA-N
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Description

4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine is a complex organic compound that belongs to the class of diazaphenothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazaphenothiazine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Heptylamino Group: This can be done through nucleophilic substitution reactions where a heptylamine is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N,N-Dimethyltryptamine: Known for its psychoactive properties.

    4-Hydroxy-2-quinolones: Noted for their pharmaceutical applications.

Uniqueness

4-Methoxy-7,7-dimethyl-9-heptylamino-7,8-dihydro-1,3-diazaphenothiazine stands out due to its unique structure and diverse potential applications. Its combination of functional groups and the diazaphenothiazine core provides it with distinct chemical and biological properties.

Properties

CAS No.

102688-88-0

Molecular Formula

C20H30N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

N-heptyl-4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine

InChI

InChI=1S/C20H30N4OS/c1-5-6-7-8-9-10-21-14-11-20(2,3)12-15-17(14)26-19-16(24-15)18(25-4)22-13-23-19/h13,24H,5-12H2,1-4H3

InChI Key

LGWDHNCKURCMJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C

Origin of Product

United States

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